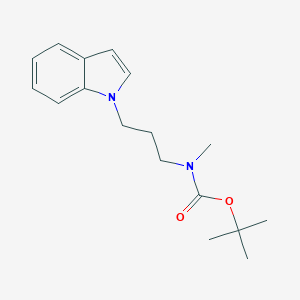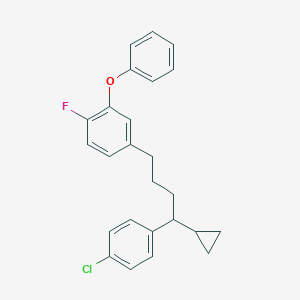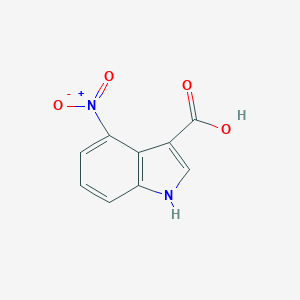
4-nitro-1H-indole-3-carboxylic acid
Vue d'ensemble
Description
4-nitro-1H-indole-3-carboxylic acid is a chemical compound with the CAS Number: 123604-27-3 . It has a molecular weight of 206.16 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Indole derivatives, such as 4-nitro-1H-indole-3-carboxylic acid, are significant in the field of natural products and drugs . They play a crucial role in cell biology and have been used in the treatment of various disorders . The synthesis of indole derivatives often involves the cyclization of indoles . For instance, Liu et al. developed a method for preparing 3-alkoxycarbonyl derivatives of indole, based on the reaction of substituted o-iodoaniline with dicarbonyl compounds .Molecular Structure Analysis
The InChI code for 4-nitro-1H-indole-3-carboxylic acid is 1S/C9H6N2O4/c12-9(13)5-4-10-6-2-1-3-7(8(5)6)11(14)15/h1-4,10H,(H,12,13) .Physical And Chemical Properties Analysis
4-nitro-1H-indole-3-carboxylic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique
Herbicidal Activity
Indole-3-carboxylic acid derivatives have been found to exhibit herbicidal activity . They act as antagonists to the auxin receptor protein TIR1, which plays a crucial role in plant growth regulation and weed control . This makes them potential candidates for the development of new auxin mimic herbicides .
Plant Growth Regulation
Indole derivatives have been found to promote root growth after germination, influence flowering time, and regulate plant sugar metabolism . This suggests that 4-nitro-1H-indole-3-carboxylic acid could potentially be used in the field of agriculture to enhance plant growth and productivity .
Synthesis of Anticancer Agents
Indole-3-carboxylic acid is used as a reactant for the preparation of anticancer agents . This suggests that 4-nitro-1H-indole-3-carboxylic acid could potentially be used in the synthesis of novel anticancer drugs .
Synthesis of Serotonin Receptor Antagonists
Indole-3-carboxylic acid is also used in the synthesis of serotonin 5-HT4 and 5-HT6 receptor antagonists . These receptors play a crucial role in the central nervous system, suggesting potential applications in the treatment of neurological disorders .
Synthesis of Primary Acylureas
Indole-3-carboxylic acid can be used in the synthesis of primary acylureas . Acylureas are a class of compounds that have various biological activities, including antiviral, antibacterial, and antifungal properties .
6. Inhibitors of Gli1-mediated Transcription in the Hedgehog Pathway Indole-3-carboxylic acid is used in the synthesis of inhibitors of Gli1-mediated transcription in the Hedgehog pathway . This pathway plays a crucial role in cell differentiation, growth, and repair, suggesting potential applications in regenerative medicine and cancer treatment .
7. Synthesis of Very Late Antigen-4 (VLA-4) Antagonists Indole-3-carboxylic acid is used in the synthesis of Very Late Antigen-4 (VLA-4) antagonists . VLA-4 is a protein involved in the immune response, suggesting potential applications in the treatment of autoimmune diseases .
Treatment of Various Disorders
Indole derivatives have been found to be biologically active compounds useful for the treatment of cancer cells, microbes, and various types of disorders in the human body . This suggests that 4-nitro-1H-indole-3-carboxylic acid could potentially be used in the development of new therapeutic agents .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
4-nitro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)5-4-10-6-2-1-3-7(8(5)6)11(14)15/h1-4,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPORVVGREGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561521 | |
| Record name | 4-Nitro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-1H-indole-3-carboxylic acid | |
CAS RN |
123604-27-3 | |
| Record name | 4-Nitro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



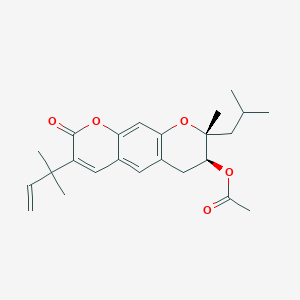

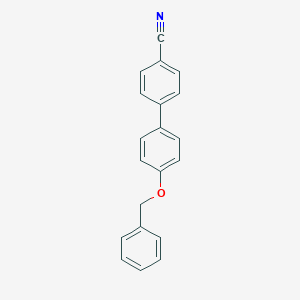
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)
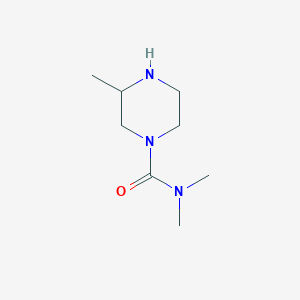
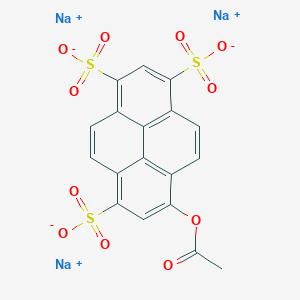
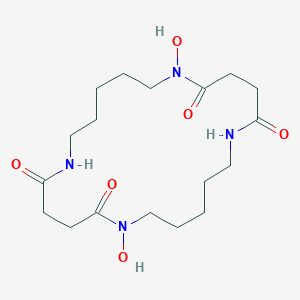
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
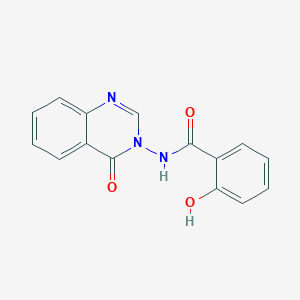

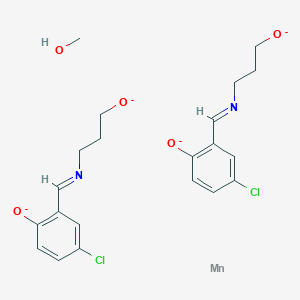
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
